![molecular formula C21H20BrN3O2 B11405098 4-(4-bromophenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11405098.png)
4-(4-bromophenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-bromophenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the bromophenyl group can produce phenyl-substituted compounds .
Scientific Research Applications
The compound exhibits a range of biological activities which make it a candidate for various therapeutic applications:
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases.
Anticancer Properties
Preliminary studies suggest that 4-(4-bromophenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one may possess anticancer properties. Compounds within this class have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with similar dihydropyrrolo[3,4-c]pyrazole frameworks have been reported to induce apoptosis in tumor cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory effects due to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property can be particularly useful in treating chronic inflammatory conditions.
Applications in Research
The compound's diverse biological activities open up several avenues for research applications:
-
Drug Development
- The unique structure allows for modification and optimization for enhanced efficacy and reduced toxicity.
- Potential development of new anticancer agents targeting specific pathways.
-
Biological Studies
- Utilized in studies investigating oxidative stress and its role in disease progression.
- Potential use in exploring the mechanisms of action behind anti-inflammatory drugs.
-
Pharmacological Studies
- Investigating the pharmacokinetics and pharmacodynamics of this compound can provide insights into its therapeutic potential.
- Studies on dosage optimization and delivery methods for improved bioavailability.
Case Studies
Several studies have highlighted the potential applications of compounds with similar structures:
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrrolo[3,4-c]pyrazoles with different substituents, such as:
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 4-bromo-1H-pyrazole derivatives .
Uniqueness
The uniqueness of 4-(4-bromophenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 4-(4-bromophenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the dihydropyrrolo[3,4-c]pyrazolone family, which has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis
Recent studies have highlighted efficient synthetic pathways for producing this compound. For instance, a one-pot multicomponent reaction has been successfully employed to synthesize various derivatives, including those with 2-hydroxyphenyl substitutions. The synthesis typically involves the reaction of hydrazine derivatives with appropriate aldehydes and ketones under controlled conditions, yielding high-purity products with yields ranging from 72% to 94% .
Antimicrobial Activity
The biological evaluation of this compound has primarily focused on its antimicrobial properties. In vitro studies have demonstrated significant antibacterial activity against Gram-positive bacteria. For example, compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 μg/mL against Staphylococcus aureus and Bacillus subtilis .
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
4a | 64 | S. aureus |
5h | 32 | B. subtilis |
6a | 64 | B. subtilis |
Cytotoxicity
In addition to antimicrobial effects, cytotoxicity assays have been performed to assess the compound's potential as an anticancer agent. Preliminary results indicate that it may inhibit the growth of certain cancer cell lines, although specific IC50 values were not detailed in the available literature . Further studies are warranted to elucidate the mechanisms underlying these effects.
The proposed mechanism of action for the biological activity of this compound involves interaction with specific cellular targets. Binding affinity studies have shown that derivatives exhibit moderate binding affinities (IC50 values in the range of 2.39 - 5.41 mM) towards various protein targets involved in cellular signaling pathways . These interactions may disrupt normal cellular functions, leading to the observed biological effects.
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds within this chemical class:
- Study on Antibacterial Activity : A study reported that a series of pyrazolones demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications significantly influenced their efficacy .
- Anticancer Potential : Another investigation focused on derivatives with similar structures that showed promising results in inhibiting cell proliferation in cancer models, suggesting that further optimization could yield potent therapeutic agents .
Properties
Molecular Formula |
C21H20BrN3O2 |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-5-butyl-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H20BrN3O2/c1-2-3-12-25-20(13-8-10-14(22)11-9-13)17-18(23-24-19(17)21(25)27)15-6-4-5-7-16(15)26/h4-11,20,26H,2-3,12H2,1H3,(H,23,24) |
InChI Key |
OSHBZVBIPNGNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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